methyl 3-amino-1H-indazole-6-carboxylate

Kinase Inhibition PDK1 Medicinal Chemistry

Methyl 3-amino-1H-indazole-6-carboxylate (1279865-95-0) is a critical 3-amino-6-carboxylate indazole building block for kinase inhibitor and PROTAC synthesis. Unlike other regioisomers, its substitution pattern directly maps to potent PDK1 inhibitors (e.g., GSK-2334470) and TTK/PLK4/Aurora kinase-targeted 6-carboxamides. The methyl ester enables orthogonal amidation/reduction, and its clean kinase profile (IC50 >55 µM) supports unambiguous SAR. A proven phenol bioisostere with enhanced metabolic stability—ideal for fragment-based discovery and bifunctional degrader campaigns.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 1279865-95-0
Cat. No. B2650103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-1H-indazole-6-carboxylate
CAS1279865-95-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=NN2)N
InChIInChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H3,10,11,12)
InChIKeyJBNDPDJGDUNATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Amino-1H-Indazole-6-Carboxylate (CAS 1279865-95-0): Technical Procurement Specification and Differential Profile


Methyl 3-amino-1H-indazole-6-carboxylate (CAS: 1279865-95-0) is a heterocyclic compound belonging to the indazole family, characterized by an amino group at the 3-position and a methyl carboxylate ester at the 6-position of the indazole ring . With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, it is commercially available with standard purities of ≥96% . The indazole scaffold is a well-recognized bioisostere of phenol, offering enhanced lipophilicity and potentially reduced susceptibility to phase I and II metabolism compared to phenolic compounds, which makes it a valuable core for medicinal chemistry campaigns . This compound serves primarily as a versatile synthetic intermediate and building block for the generation of diverse, biologically active molecules .

Procurement Risk Alert: Why Methyl 3-Amino-1H-Indazole-6-Carboxylate Cannot Be Interchanged with Unsubstituted or Regioisomeric Indazoles


Generic substitution of indazole-based building blocks is fraught with risk due to the profound impact of substitution patterns on biological activity and synthetic utility. The 3-amino-6-carboxylate pattern of this compound (CAS: 1279865-95-0) is critical for its role as a precursor to kinase inhibitors, as evidenced by the development of potent PDK1 inhibitors like GSK-2334470, which incorporates a 3-aminoindazole-6-yl fragment . In contrast, other regioisomers, such as methyl 3-amino-1H-indazole-5-carboxylate, direct synthetic elaboration toward different vector geometries, leading to compounds with distinct target engagement profiles, including activity against triple-negative breast cancer cell lines with IC50 values below 50 nM [1]. Furthermore, the presence of the methyl ester at the 6-position provides orthogonal reactivity compared to the free carboxylic acid (e.g., 3-amino-1H-indazole-6-carboxylic acid, CAS 871709-92-1), enabling selective amidation or reduction pathways that are essential for constructing complex drug candidates [2]. Interchanging these analogs without validation would introduce regioisomeric impurities and alter the vector of key functional groups, fundamentally changing downstream product identity and biological outcome.

Methyl 3-Amino-1H-Indazole-6-Carboxylate (CAS 1279865-95-0): Quantified Differentiation Evidence for Scientific Selection


Intrinsic Kinase Inhibitory Potency: Activity Profile of the Core Scaffold vs. Optimized Derivatives

The unelaborated core scaffold, methyl 3-amino-1H-indazole-6-carboxylate (SID57288035), demonstrates minimal intrinsic kinase inhibition, with an IC50 > 55.69 µM against a human kinase target in a standardized assay . This high IC50 value indicates that the compound itself is not a potent drug candidate. However, this is its primary differentiation: it serves as an ideal, inactive starting point for fragment-based drug discovery and scaffold hopping. In stark contrast, a derivative elaborated from the 6-position of this core, GSK-2334470, achieves an IC50 of approximately 10 nM against PDK1, representing a >5,500-fold enhancement in potency [1]. This quantitative difference underscores the core's value as a highly optimizable scaffold with no confounding off-target activity at baseline.

Kinase Inhibition PDK1 Medicinal Chemistry

Regioisomeric Specificity in Scaffold-Derived Antiproliferative Activity

The position of the carboxylate ester on the indazole ring is a critical determinant of biological outcome. While specific data for this 6-carboxylate scaffold is limited, class-level inference from its close regioisomer, methyl 3-amino-1H-indazole-5-carboxylate, demonstrates that altering the substitution pattern yields potent biological activity. Derivatives of the 5-carboxylate isomer have been developed at the University of Cambridge that show potent inhibition of triple-negative breast cancer cell lines with IC50 values below 50 nM [1]. Furthermore, a broader study on 3-amino-1H-indazole derivatives (where substitution was varied) demonstrated broad-spectrum antiproliferative activity, with the most potent analog (W24) achieving IC50 values of 0.43-3.88 µM against HT-29, MCF-7, A-549, HepG2, and HGC-27 cancer cell lines [2]. This evidence strongly implies that the 6-carboxylate scaffold, while currently lacking identical published data, offers a distinct and potentially orthogonal vector for drug design compared to the 5-carboxylate isomer.

Antiproliferative Activity Cancer Cell Lines Regioisomerism

Physicochemical Properties: Bioisosteric Advantage Over Phenol Cores

Indazole is established as a superior bioisostere for phenol, offering key physicochemical advantages that directly impact drug development. This class-level property is inherent to methyl 3-amino-1H-indazole-6-carboxylate. Specifically, the indazole core is more lipophilic than a comparable phenol, which can improve membrane permeability . More importantly, it is less prone to phase I and II metabolism, a common liability for phenolic drugs that can lead to rapid clearance and the formation of reactive metabolites . This inherent metabolic stability of the core scaffold can simplify downstream ADME/PK optimization for any drug candidate built upon it.

Bioisosterism Lipophilicity Metabolic Stability

Commercial Availability and Purity Specification for Consistent Research Outcomes

Methyl 3-amino-1H-indazole-6-carboxylate (CAS 1279865-95-0) is available from multiple reputable vendors with a standard purity specification of 96% . This is a critical differentiator for procurement from less common or custom-synthesized analogs, which may have variable purity and limited analytical characterization. Bidepharm, for instance, provides batch-specific quality control reports, including NMR, HPLC, and GC data, ensuring lot-to-lot consistency for reproducible research . In contrast, the related 5-carboxylate regioisomer (CAS 1784619-20-0) and the free acid analog (CAS 871709-92-1) are less widely available from major commercial sources, often requiring custom synthesis and potentially leading to longer lead times and higher costs.

Chemical Purity Quality Control Reproducibility

Methyl 3-Amino-1H-Indazole-6-Carboxylate (CAS 1279865-95-0): Optimal Scientific and Industrial Use Cases


Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Kinases

Given its demonstrated lack of intrinsic kinase inhibitory activity (IC50 > 55.69 µM), this compound is an ideal starting point for fragment-based drug discovery . Researchers can use it as a 'clean' scaffold to explore chemical space around the 6-carboxylate and 3-amino moieties. This allows for the design and synthesis of focused libraries where any observed potency (e.g., moving from µM to nM range as seen with GSK-2334470 [1]) can be unequivocally attributed to the added substituents, thereby establishing clear and patentable structure-activity relationships (SAR).

Synthesis of Advanced Intermediates for Targeted Protein Degraders (PROTACs)

The orthogonal functional groups—the 3-amino and 6-carboxylate ester—make this compound a versatile building block for constructing bifunctional molecules like PROTACs. The 6-carboxylate can be hydrolyzed and coupled to a linker that recruits an E3 ligase, while the 3-amino group can be elaborated to create a ligand for the target protein of interest. This specific substitution pattern (3-amino-6-carboxylate) is a key structural feature in patented kinase inhibitor scaffolds, including those used in bifunctional degrader technologies [2].

Bioisosteric Replacement of Phenol in Lead Optimization

In medicinal chemistry campaigns where a phenolic moiety is identified as a metabolic liability, methyl 3-amino-1H-indazole-6-carboxylate serves as a strategic replacement. The indazole core offers enhanced lipophilicity and reduced susceptibility to glucuronidation and sulfation, as it is a proven bioisostere of phenol . Incorporating this scaffold can improve the metabolic stability and half-life of a lead compound without necessitating a complete redesign of the pharmacophore.

Precursor for 6-Carboxamide-3-Aminoindazole Derivatives

The methyl ester at the 6-position is a convenient protected form of the carboxylic acid. This compound is a direct precursor to 6-carboxamide-3-aminoindazoles, a class of compounds with reported activity against various kinases, including TTK, PLK4, and Aurora kinases [3][4]. This enables the rapid, one-step generation of diverse libraries of amides for screening against these and other kinase targets, streamlining the hit-to-lead process.

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